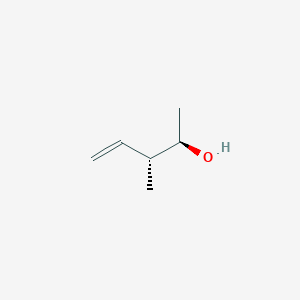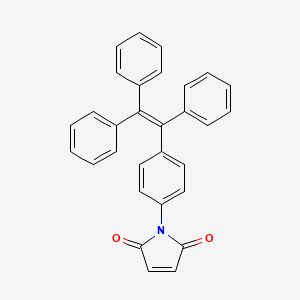
5,7-Disulfonaphthalene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Disulfonaphthalene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₁₂H₈O₁₀S₂ and a molecular weight of 376.32 g/mol . This compound is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation and carboxylation of naphthalene derivatives. One common method includes the sulfonation of naphthalene-1,4-dicarboxylic acid using fuming sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Disulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalene compounds .
Applications De Recherche Scientifique
5,7-Disulfonaphthalene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, affecting their activity and function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and reactivity.
5-Sulfonaphthalene-1,4-dicarboxylic acid: Contains only one sulfonic acid group, leading to variations in its chemical behavior and applications.
7-Sulfonaphthalene-1,4-dicarboxylic acid: Similar to 5-Sulfonaphthalene-1,4-dicarboxylic acid but with the sulfonic acid group in a different position.
Uniqueness
5,7-Disulfonaphthalene-1,4-dicarboxylic acid is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to form strong ionic interactions. This makes it particularly useful in applications requiring high solubility and strong binding properties .
Propriétés
IUPAC Name |
5,7-disulfonaphthalene-1,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O10S2/c13-11(14)6-1-2-7(12(15)16)10-8(6)3-5(23(17,18)19)4-9(10)24(20,21)22/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFPXSURFRHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC(=CC2=C1C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O10S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219306.png)
![5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219324.png)
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219329.png)


